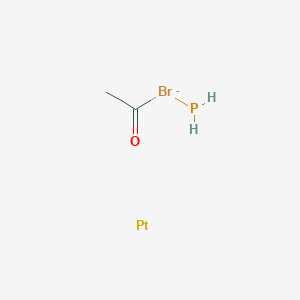
1-Phosphanylbromanuidylethanone;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phosphanylbromanuidylethanone;platinum typically involves the reaction of platinum precursors with phosphine and bromine-containing ligands. One common method involves the reduction of platinum (IV) in ethylene glycol, followed by the addition of phosphine and bromine ligands . Another method involves phase transfer of a platinum (IV) precursor from water to toluene containing a phase-transfer catalyst, followed by reduction with sodium borohydride and capping with a stabilizing agent .
Industrial Production Methods
Industrial production of platinum compounds often involves large-scale reduction processes and the use of phase-transfer catalysts to ensure high yields and purity. The choice of stabilizing agents and reaction conditions can significantly impact the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phosphanylbromanuidylethanone;platinum undergoes various chemical reactions, including:
Reduction: Reduction reactions involving platinum compounds often use reducing agents like sodium borohydride.
Substitution: Platinum compounds can undergo ligand substitution reactions, where ligands such as phosphine and bromine are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Sodium borohydride: A reducing agent used in the synthesis and reduction of platinum compounds.
Ethylene glycol: Used as a solvent and reducing agent in the preparation of platinum nanoparticles.
Phase-transfer catalysts: Facilitate the transfer of platinum precursors between different phases during synthesis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitric oxide, while reduction reactions may yield platinum nanoparticles .
Scientific Research Applications
1-Phosphanylbromanuidylethanone;platinum has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Medicine: Explored for its anticancer properties, particularly in targeting and inhibiting cancer cell growth.
Industry: Utilized in industrial processes, such as the production of nitric acid and other chemicals.
Mechanism of Action
The mechanism of action of 1-Phosphanylbromanuidylethanone;platinum involves its interaction with molecular targets and pathways. In biological systems, platinum compounds can bind to DNA, forming crosslinks that inhibit DNA replication and transcription, leading to cell death . The compound may also interact with proteins and other biomolecules, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA crosslinks.
Carboplatin: A derivative of cisplatin with reduced toxicity.
Oxaliplatin: Another platinum-based drug used primarily for colorectal cancer.
Uniqueness
1-Phosphanylbromanuidylethanone;platinum is unique due to its specific ligand structure, which may confer distinct chemical properties and reactivity compared to other platinum compounds.
Properties
Molecular Formula |
C2H5BrOPPt- |
|---|---|
Molecular Weight |
351.02 g/mol |
IUPAC Name |
1-phosphanylbromanuidylethanone;platinum |
InChI |
InChI=1S/C2H5BrOP.Pt/c1-2(4)3-5;/h5H2,1H3;/q-1; |
InChI Key |
ZMQJJDJYORNSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[Br-]P.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















